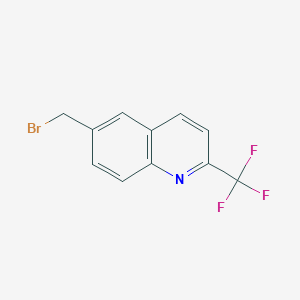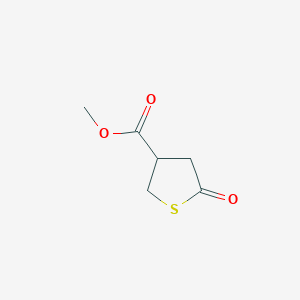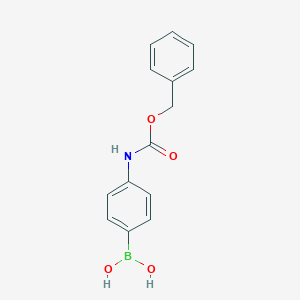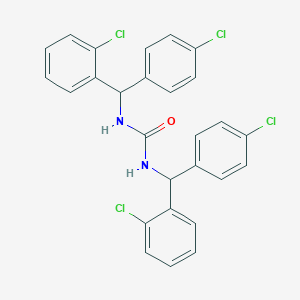
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of substituted ureas and is known for its selective action against weeds. Diuron is a white crystalline solid that is soluble in organic solvents but insoluble in water. It is a non-volatile compound that is stable under normal conditions.
作用機序
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which leads to the disruption of the electron transport chain and the production of reactive oxygen species. This results in the destruction of chlorophyll and the eventual death of the plant.
生化学的および生理学的効果
Diuron has been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. It can also affect soil microorganisms and disrupt the ecosystem. In humans, Diuron has been shown to have low acute toxicity, but long-term exposure may lead to adverse health effects such as cancer.
実験室実験の利点と制限
Diuron is widely used in laboratory experiments due to its selective action against weeds and its stability under normal conditions. However, its effects on non-target organisms and the environment should be taken into consideration when designing experiments. In addition, the use of Diuron in field experiments may be limited due to its persistence in the soil and the potential for leaching into groundwater.
将来の方向性
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the mechanisms of herbicide resistance in weeds.
3. Study of the effects of herbicides on non-target organisms and the ecosystem.
4. Development of new methods for the detection and quantification of herbicides in the environment.
5. Investigation of the potential health effects of long-term exposure to herbicides in humans.
6. Study of the effects of herbicides on soil microorganisms and the soil ecosystem.
合成法
The synthesis of Diuron involves the reaction between 2-chloroaniline, 4-chloroaniline, and methyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in research to study the effects of herbicides on soil microorganisms, plant growth, and water quality. Diuron has also been used in studies to investigate the mechanisms of action of herbicides and the development of herbicide resistance in weeds.
特性
CAS番号 |
160807-92-1 |
|---|---|
製品名 |
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea |
分子式 |
C27H20Cl4N2O |
分子量 |
530.3 g/mol |
IUPAC名 |
1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C27H20Cl4N2O/c28-19-13-9-17(10-14-19)25(21-5-1-3-7-23(21)30)32-27(34)33-26(18-11-15-20(29)16-12-18)22-6-2-4-8-24(22)31/h1-16,25-26H,(H2,32,33,34) |
InChIキー |
VWEREVVGYSTRBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |
同義語 |
1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



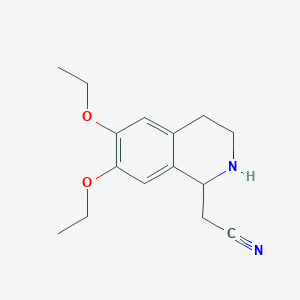
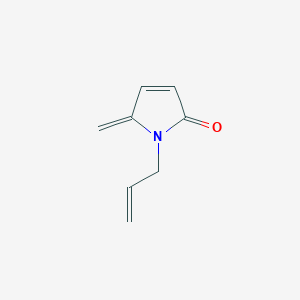
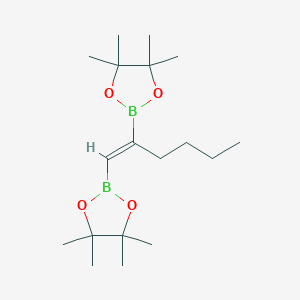
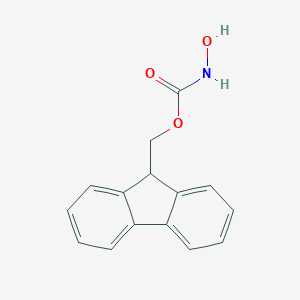
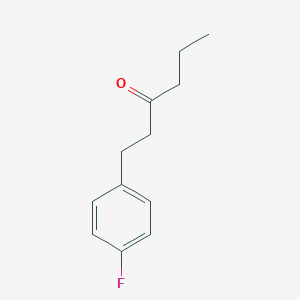
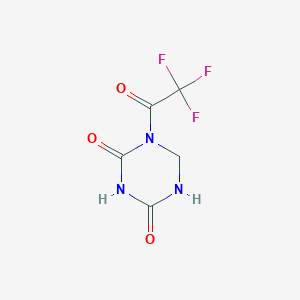
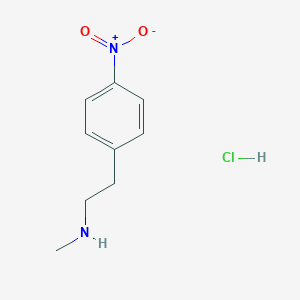
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
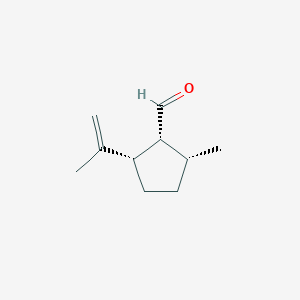
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)
